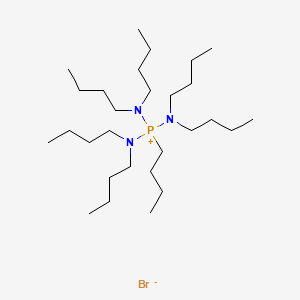
Butyltris(dibutylamino)phosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyltris(dibutylamino)phosphonium bromide is a tertiary phosphine compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonium cation with three dibutylamino groups and a butyl group, paired with a bromide anion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of butyltris(dibutylamino)phosphonium bromide typically involves the reaction of a phosphine precursor with dibutylamine and butyl bromide. One common method is the quaternization of tris(dibutylamino)phosphine with butyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.
化学反应分析
Types of Reactions: Butyltris(dibutylamino)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide anion is replaced by other nucleophiles.
Oxidation Reactions: The phosphonium cation can be oxidized to form phosphine oxides under specific conditions.
Reduction Reactions: The compound can be reduced to form phosphines with lower oxidation states.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and thiolates.
Oxidizing Agents: Oxidation reactions often involve agents such as hydrogen peroxide or oxygen.
Reducing Agents: Reduction reactions may use agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Oxidation Products: Phosphine oxides are the primary products of oxidation reactions.
Reduction Products: Reduced phosphines are the main products of reduction reactions.
科学研究应用
Butyltris(dibutylamino)phosphonium bromide has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: The compound is employed in the synthesis of advanced materials, including ionic liquids and polymers.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of butyltris(dibutylamino)phosphonium bromide involves its interaction with various molecular targets. The phosphonium cation can interact with nucleophilic sites on biomolecules or catalysts, facilitating chemical transformations. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in both organic and inorganic chemistry.
相似化合物的比较
Tris(dibutylamino)phosphine: Similar in structure but lacks the butyl group and bromide anion.
Tetrabutylphosphonium Bromide: Contains four butyl groups instead of dibutylamino groups.
Triphenylphosphonium Bromide: Contains phenyl groups instead of butyl and dibutylamino groups.
Uniqueness: Butyltris(dibutylamino)phosphonium bromide is unique due to its combination of butyl and dibutylamino groups, which impart distinct chemical properties. This combination allows for specific interactions and reactivity patterns that are not observed in other phosphonium compounds.
属性
CAS 编号 |
73790-36-0 |
|---|---|
分子式 |
C28H63BrN3P |
分子量 |
552.7 g/mol |
IUPAC 名称 |
butyl-tris(dibutylamino)phosphanium;bromide |
InChI |
InChI=1S/C28H63N3P.BrH/c1-8-15-22-29(23-16-9-2)32(28-21-14-7,30(24-17-10-3)25-18-11-4)31(26-19-12-5)27-20-13-6;/h8-28H2,1-7H3;1H/q+1;/p-1 |
InChI 键 |
UBNYLJTYNNZRLJ-UHFFFAOYSA-M |
规范 SMILES |
CCCCN(CCCC)[P+](CCCC)(N(CCCC)CCCC)N(CCCC)CCCC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


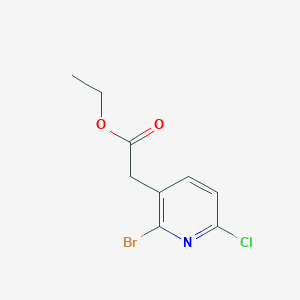

![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
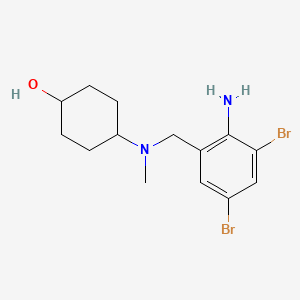
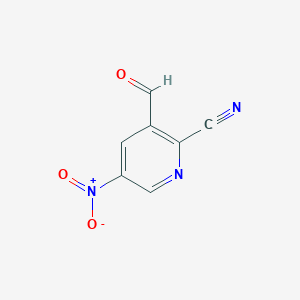
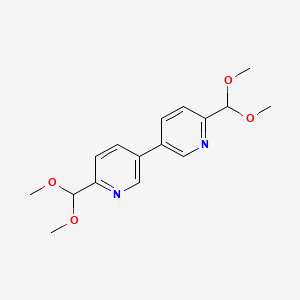
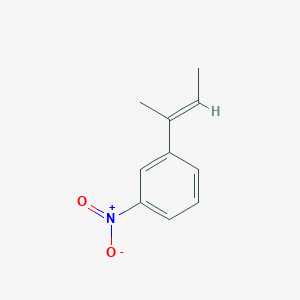
![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

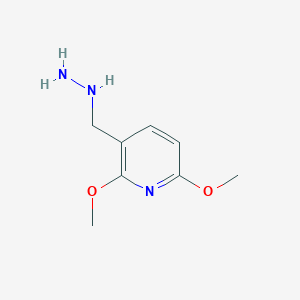
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
